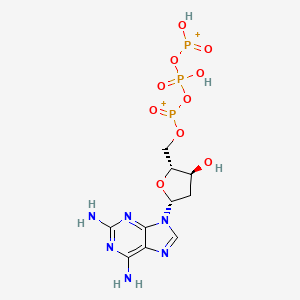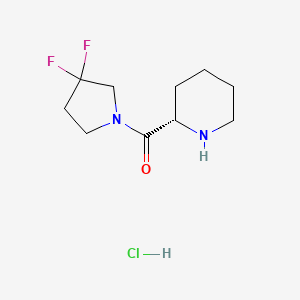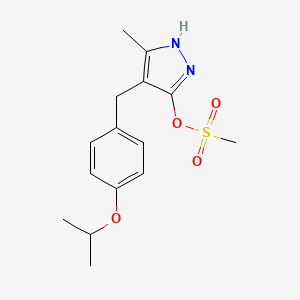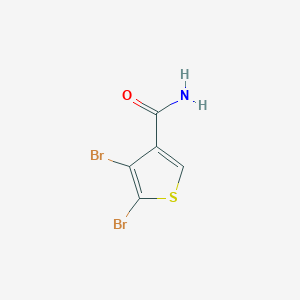![molecular formula C15H27NO5 B12074940 Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
Glutaryl-[(s)-leucine tert-butyl ester]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaryl-[(s)-leucine tert-butyl ester] is an organic compound that belongs to the class of esters It is derived from glutaryl and leucine, with a tert-butyl ester group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-[(s)-leucine tert-butyl ester] typically involves the esterification of glutaryl chloride with (s)-leucine in the presence of a tert-butyl alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of Glutaryl-[(s)-leucine tert-butyl ester] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Glutaryl-[(s)-leucine tert-butyl ester] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Glutaryl-[(s)-leucine tert-butyl ester] can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Glutaryl-[(s)-leucine tert-butyl ester] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism of action of Glutaryl-[(s)-leucine tert-butyl ester] involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active leucine moiety, which can then interact with enzymes and other proteins. The molecular pathways involved include those related to amino acid metabolism and protein synthesis .
類似化合物との比較
Similar Compounds
L-Glutamic acid di-tert-butyl ester: This compound is similar in structure but has two tert-butyl ester groups instead of one.
L-Glutamic acid alpha-tert-butyl ester: This compound has a similar ester group but is derived from glutamic acid instead of glutaryl.
Uniqueness
Glutaryl-[(s)-leucine tert-butyl ester] is unique due to its specific combination of glutaryl and leucine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
5-[[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChIキー |
PJBFXMYZQMQTRP-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
正規SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)


![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)

![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)

